

A Comparative Guide to the Metabolic Pathways of D-Altrose and D-Fructose

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Compound of Interest

Compound Name: *D*-Altrose

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of two monosaccharides: the well-known D-fructose and the rare sugar **D-Altrose**. While both are hexoses, their metabolic fates within the human body are strikingly different. D-fructose is readily metabolized, primarily in the liver, and integrated into central energy pathways. In contrast, **D-Altrose** is largely resistant to metabolic processing and is mostly excreted unchanged. This comparison is supported by experimental data and detailed methodologies to provide a comprehensive resource for researchers in metabolism and drug development.

At a Glance: Key Metabolic Differences

Feature	D-Altrose	D-Fructose
Metabolic Rate	Minimally metabolized	Rapidly metabolized
Primary Site of Metabolism	Not applicable (minimal)	Liver
Entry into Glycolysis	Does not significantly enter the glycolytic pathway	Enters glycolysis via Fructose-1-phosphate, bypassing key regulatory steps
Key Metabolic Enzymes	Not a substrate for key sugar-metabolizing enzymes like fructokinase	Fructokinase, Aldolase B
Primary Metabolic Fate	Absorption followed by urinary excretion	Conversion to glucose, glycogen, lactate, and substrates for de novo lipogenesis
Caloric Value	Considered to have very low to no caloric value	~4 kcal/gram

Metabolic Pathway of D-Fructose: A High-Flux Route to Glycolysis and Lipogenesis

D-fructose is primarily metabolized in the liver through a pathway known as fructolysis. Unlike glucose, fructose metabolism bypasses the main rate-limiting step of glycolysis, phosphofructokinase-1, leading to a rapid and largely unregulated influx of carbons into downstream pathways.^[1]

The key steps in hepatic fructose metabolism are:

- **Phosphorylation:** Fructose is phosphorylated to fructose-1-phosphate (F1P) by fructokinase (Ketohexokinase, KHK).^[2] This step traps fructose within the hepatocyte.
- **Cleavage:** Aldolase B cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.^[2]

- Entry into Glycolysis/Gluconeogenesis: DHAP can directly enter glycolysis or gluconeogenesis. Glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate (G3P) by triose kinase, which then also enters these central metabolic pathways.[2]

This rapid catabolism of fructose can lead to several metabolic consequences, including replenishment of liver glycogen, but also an increased production of lactate and a significant diversion of carbons towards the synthesis of fatty acids and triglycerides (de novo lipogenesis), especially when consumed in excess.[3]

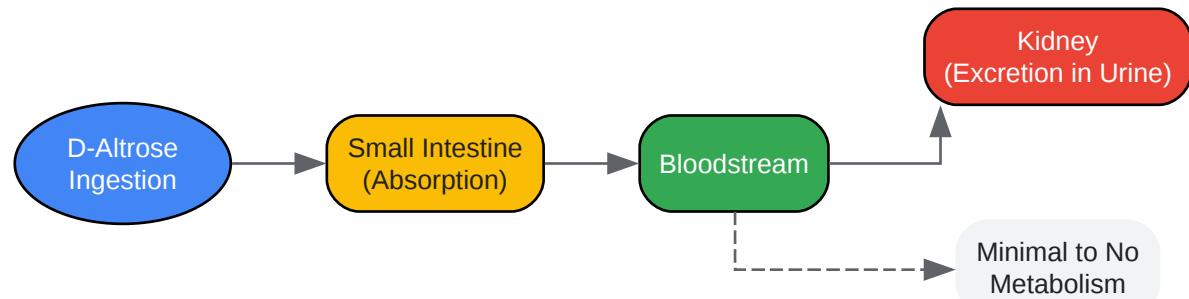
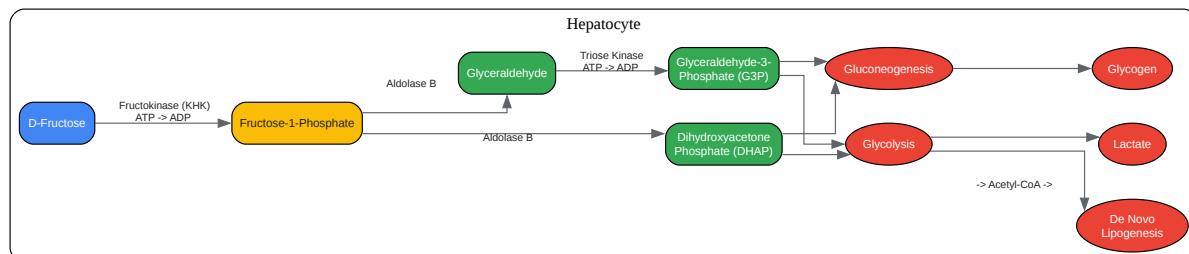
Quantitative Data on D-Fructose Metabolism

The metabolic fate of ingested fructose has been quantified using stable isotope tracer studies in humans. These studies provide valuable insights into the distribution of fructose-derived carbons.

Metabolic Fate	Percentage of Ingested Fructose (Mean \pm SD)	Study Conditions	Citation
Oxidation to CO ₂	45.0% \pm 10.7%	Non-exercising subjects, 3-6 hours post-ingestion	
Conversion to Glucose	41% \pm 10.5%	3-6 hours post-ingestion	
Conversion to Lactate	~25%	Within a few hours of ingestion	
Direct Conversion to Plasma Triglycerides	<1%	-	
Contribution to De Novo Lipogenesis	Significantly increases with high fructose consumption	Fructose feeding studies	

Note: The percentages may not sum to 100% as they represent different metabolic fates measured over varying time periods and conditions.

Visualizing the Metabolic Pathway of D-Fructose



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